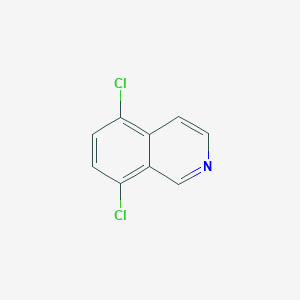

5,8-Dichloroisoquinoline

描述

Overview of Isoquinoline (B145761) Scaffold in Medicinal Chemistry Research

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. rsc.org Its structural features allow for diverse functionalization, making it a "privileged scaffold" in drug design. rsc.orgnih.govresearchgate.net

Significance of the Isoquinoline Core in Drug Discovery

The isoquinoline nucleus is present in a vast number of natural products, particularly alkaloids like papaverine (B1678415) and morphine, which exhibit potent physiological effects. thieme-connect.de This natural precedent has inspired chemists to explore synthetic isoquinoline derivatives for a wide range of therapeutic applications. nih.govresearchgate.net The rigid structure of the isoquinoline core provides a defined orientation for appended functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. smolecule.com At least 38 drugs based on the isoquinoline scaffold are currently in clinical use or undergoing clinical trials for various diseases. nih.gov

Therapeutic Applications of Isoquinoline Derivatives in Preclinical Studies

Preclinical research has unveiled a broad spectrum of biological activities for isoquinoline derivatives. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. smolecule.comamerigoscientific.com For instance, certain isoquinoline derivatives have demonstrated the ability to inhibit tumor growth and sensitize cancer cells to conventional therapies. nih.gov In the realm of infectious diseases, isoquinoline-based compounds have exhibited activity against various pathogens. amerigoscientific.com The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in alkaloids like crispines and lamellarins, has shown cytotoxic effects on tumor cells and the ability to reverse multidrug resistance. tandfonline.comtandfonline.com

Importance of Halogenation in Organic and Medicinal Chemistry Research

Halogenation is a key strategy in medicinal chemistry for optimizing the pharmacological profile of lead compounds. researchgate.net The introduction of halogen atoms, particularly chlorine, can significantly alter a molecule's physicochemical properties. researchgate.nettutorchase.com

Influence of Chlorine Substituents on Molecular Properties for Biological Systems

The addition of chlorine atoms to a molecule can have a multifaceted impact on its biological activity. researchgate.net Chlorine substituents can enhance a compound's lipophilicity, which influences its ability to cross cell membranes and can improve its bioavailability. tutorchase.com Furthermore, the electronic effects of chlorine, an electronegative atom, can modulate the reactivity and binding affinity of a molecule to its target. researchgate.net Studies have shown that the presence of a chlorine atom on a phenyl ring can increase the non-bonding interactions with protein groups in the binding site of a receptor. researchgate.net While often associated with increased toxicity, chlorinated compounds are not inherently dangerous and their effects are highly specific to the molecule and the position of the chlorine atom. nih.goveurochlor.org

Strategic Placement of Halogens for Pharmacological Enhancement

The position of halogen atoms on a scaffold is crucial for their effect on pharmacological activity. nih.govresearchgate.net Strategic placement can lead to enhanced potency, selectivity, and metabolic stability. tutorchase.com For example, the introduction of a chlorine atom can block sites of metabolic degradation, thereby prolonging the drug's duration of action. tutorchase.com In some cases, halogen atoms can form halogen bonds, which are specific non-covalent interactions with biological macromolecules that can enhance binding affinity and specificity. acs.org Research has shown that modifying the halogenation pattern on a molecule can significantly impact its antiviral efficacy.

Contextualizing 5,8-Dichloroisoquinoline within Dihalo-isoquinoline Research

This compound is a specific example of a dihalogenated isoquinoline. Research into dihalo-isoquinolines often involves comparing the effects of different halogen substitutions at various positions on the isoquinoline ring. For instance, studies on dichloroisoquinolines have explored their potential as anticancer agents. smolecule.com The reactivity of the dichloro substituents, which can undergo nucleophilic substitution, allows for the synthesis of a variety of derivatives with potentially different biological activities. smolecule.com The study of compounds like this compound and its derivatives, such as this compound-1-carboxylic acid, contributes to a deeper understanding of how the number and position of chlorine atoms influence the chemical and biological properties of the isoquinoline scaffold. aksci.com

Distinction and Research Focus on this compound

Among the various dihalogenated isoquinolines, this compound stands out as a specific subject of academic inquiry. Its unique substitution pattern, with chlorine atoms positioned at the C5 and C8 positions of the isoquinoline ring, distinguishes it from other isomers such as 6,7-dichloroisoquinoline (B11902074) or 1,3-dichloroisoquinoline (B189448). This specific arrangement of chloro-substituents imparts a distinct electronic and steric profile to the molecule, influencing its chemical behavior and potential applications.

The primary research focus on this compound revolves around its synthesis and characterization. Academic efforts have been directed towards developing efficient synthetic routes to obtain this specific isomer. One notable method involves the direct C4 halogenation of an appropriately substituted isoquinoline precursor. For instance, a strategy utilizing a Boc2O-mediated dearomatization has been successfully employed to synthesize 4,8-dichloroisoquinoline, a closely related isomer, and similar principles can be conceptually applied. acs.org The synthesis of this compound itself has been achieved, and its structural identity has been unequivocally confirmed through modern spectroscopic techniques.

Rationale for Academic Investigation of its Specific Substitution Pattern

The academic investigation into the 5,8-dichloro substitution pattern is driven by the fundamental principles of structure-activity relationships (SAR). The precise placement of the two chlorine atoms on the benzene (B151609) ring of the isoquinoline core is not arbitrary and is expected to have significant consequences for the molecule's properties.

The electron-withdrawing nature of the chlorine atoms at positions 5 and 8 influences the electron density of the entire aromatic system. This electronic modulation can affect the reactivity of the molecule in various chemical transformations, including its susceptibility to nucleophilic or electrophilic attack. Understanding these effects is crucial for its use as a building block in the synthesis of more complex molecules.

Furthermore, the steric bulk of the chlorine atoms at the peri-positions (C5 and C8) can impose conformational constraints and influence how the molecule interacts with its environment, such as binding to the active site of an enzyme or packing in a crystal lattice. In the broader context of medicinal chemistry, the specific substitution pattern of halogenated isoquinolines is known to be a critical determinant of their biological activity. While direct biological studies on this compound are not extensively documented in the public domain, research on related dichlorinated isoquinolines has shown that the position of the chlorine atoms can significantly impact their therapeutic potential, for example, as kinase inhibitors. acs.orgresearchgate.net The study of this compound, therefore, contributes to a deeper understanding of the SAR of this important class of compounds, providing valuable data for the rational design of new molecules with desired properties.

Detailed Research Findings

Recent academic research has provided concrete data on the synthesis and characterization of this compound. A direct C4 halogenation strategy on an 8-chloroisoquinoline (B135129) precursor has been reported to yield 4,8-Dichloroisoquinoline, and a similar approach can be envisaged for the 5,8-isomer. acs.org The successful synthesis of this compound has been documented, and its molecular structure has been confirmed through rigorous analytical methods.

Spectroscopic Data for 4,8-Dichloroisoquinoline

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.58 (s, 1H), 8.67 (s, 1H), 8.18−8.11 (m, 1H), 7.75−7.69 (m, 2H) ppm |

| ¹³C NMR (151 MHz, CDCl₃) | δ 150.7, 142.7, 134.8, 132.2, 131.5, 127.9, 127.5, 123.2, 122.5 ppm |

| High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) | Calcd for C₉H₆Cl₂N [M + H]⁺, 197.9872, found: 197.9872 |

This data is for 4,8-Dichloroisoquinoline as reported in a scientific publication. acs.org

The synthesis of isoquinolines can also be achieved through classical named reactions such as the Pomeranz-Fritsch and Bischler-Napieralski reactions. The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. organicreactions.orgthermofisher.comwikipedia.org The Bischler-Napieralski reaction, on the other hand, is an intramolecular electrophilic aromatic substitution of a β-arylethylamide, which after cyclization and subsequent oxidation, yields the isoquinoline core. wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.org These methods provide general pathways to the isoquinoline scaffold, which can then be subjected to halogenation to potentially access compounds like this compound.

Structure

3D Structure

属性

IUPAC Name |

5,8-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYJUWWLNPMRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990513 | |

| Record name | 5,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-59-9, 703-32-2 | |

| Record name | 5,8-Dichloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5,8 Dichloroisoquinoline and Its Derivatives

Novel Synthetic Routes for Dichloroisoquinoline Scaffolds

The construction of the dichloroisoquinoline framework can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-step Reaction Routes for Isoquinoline (B145761) Derivatives

Multi-step synthesis provides a classical yet reliable approach to constructing complex isoquinoline derivatives. These routes often involve the sequential formation of key bonds to build the heterocyclic ring system. For instance, a common strategy involves the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde or ketone followed by cyclization. Variations of this method, along with other named reactions like the Bischler-Napieralski and Pomeranz-Fritsch reactions, form the foundation for creating a diverse array of isoquinoline cores that can be subsequently halogenated to yield dichlorinated products.

Recent advancements have focused on developing more efficient and modular multi-step sequences. For example, novel synthetic pathways for 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been developed utilizing a series of reactions including the Henry and Nef reactions, followed by reductive amination, amidation, and N-alkylation, achieving satisfactory yields of 80-90%. ijstr.org Another approach involves a one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, which allows for further modification through nucleophilic aromatic substitution and cross-coupling reactions. rsc.orgrsc.org

Copper-catalyzed Coupling Reactions for Isoquinoline Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolines due to the low cost and low toxicity of copper salts compared to other transition metals. researchgate.net These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds in a single step or a tandem sequence.

A notable example is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724), which efficiently produces densely functionalized isoquinolines. organic-chemistry.org This three-component [3+2+1] cyclization proceeds with high selectivity and generality. organic-chemistry.org Another strategy involves the copper-catalyzed coupling of β-keto esters and 2-halobenzylamines to assemble the isoquinoline scaffold. pnas.org Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of pyrazolo[5,1-a]isoquinolines. nih.gov The use of copper catalysts in conjunction with palladium has also proven effective in the synthesis of isoquinolines from terminal acetylenes and unsaturated imines. organic-chemistry.orgacs.org

| Catalyst | Reactants | Product | Key Features |

| CuI | 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines, active acetonitrile derivatives | Pyrazolo[5,1-a]isoquinolines | Mild conditions, use of heterocyclic ketene (B1206846) aminals as new ligands. nih.gov |

| Cu(I) | 2-bromoaryl ketones, terminal alkynes, CH3CN | Densely functionalized isoquinolines | Three-component [3+2+1] cyclization, N atom transfer. organic-chemistry.org |

| Pd/Cu | Terminal acetylenes, tert-butylimines of o-iodobenzaldehydes | Monosubstituted isoquinolines | Coupling followed by cyclization. organic-chemistry.orgacs.org |

Palladium-catalyzed Amination Reactions in Isoquinoline Synthesis

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a cornerstone for the formation of C-N bonds in aromatic systems, including the synthesis of amino-substituted isoquinolines. nih.gov This reaction allows for the coupling of halo-isoquinolines with a wide range of amines.

The palladium-catalyzed α-arylation of ketones provides a novel route to isoquinolines. pnas.org This method involves the coupling of ketones with aryl halides containing a protected aldehyde or ketone, followed by deprotection and cyclization to form the isoquinoline ring. pnas.org This approach offers access to various oxidation levels of the isoquinoline moiety without requiring highly specialized starting materials. pnas.org Additionally, palladium-catalyzed reactions of N-propargyl oxazolidines under microwave irradiation can yield 4-substituted isoquinolines through a cascade of reactions. organic-chemistry.org The development of highly reactive and long-lived catalysts has expanded the scope of palladium-catalyzed amination to include challenging substrates like heteroaryl chlorides. nih.gov

Chloro-oxidation Methods for Isoquinoline-5,8-diones

The oxidation of isoquinolines can lead to the formation of isoquinoline-5,8-diones, which are important intermediates and possess interesting biological activities. mdpi.comucc.ie Chloro-oxidation methods allow for the simultaneous introduction of chlorine atoms and the formation of the dione (B5365651) functionality.

The synthesis of 6,7-dichloroisoquinoline-5,8-dione has been reported, and this compound serves as a key precursor for further derivatization. medchemexpress.cnguidechem.com For instance, it can be used to prepare substituted chloroisoquinolinediones. medchemexpress.cn The oxidation of 8-hydroxyquinolines is a common method to obtain the corresponding 5,8-diones. researchgate.net Various oxidizing agents can be employed, including ammonium (B1175870) cerium(IV) nitrate, which is used in the conversion of methoxy-substituted isoquinolines to their corresponding 5,8-diones. thieme-connect.de

Regioselective Synthesis and Functionalization Studies

Controlling the position of functional groups on the isoquinoline ring is crucial for tailoring the properties of the resulting molecules. Regioselective synthesis and functionalization at the C-5 and C-8 positions of 5,8-dichloroisoquinoline are of particular interest.

Controlling Halogenation and Functional Group Introduction at C-5 and C-8 Positions

The inherent reactivity of the isoquinoline ring dictates the positions that are most susceptible to electrophilic and nucleophilic attack. The C-5 and C-8 positions are often targeted for functionalization.

The introduction of halogens, such as chlorine, at the C-5 and C-8 positions can be achieved through direct halogenation of the isoquinoline core or by starting with appropriately substituted precursors. The presence of these halogens enhances the electrophilicity of the molecule, making it more amenable to further functionalization through nucleophilic substitution reactions. For example, the chlorine atoms in this compound can be displaced by various nucleophiles to introduce new functional groups.

Recent research has explored the regioselective C-H functionalization of quinolines and isoquinolines, offering a more direct and atom-economical approach to introduce substituents. mdpi.comresearchgate.netbeilstein-journals.org Transition metal catalysis, particularly with rhodium, has shown excellent selectivity for the C-8 position in quinolines. researchgate.net While direct C-H functionalization of this compound at these positions is still an evolving area, the principles of directed metalation and the electronic effects of the existing chloro substituents can be exploited to guide the regioselectivity of incoming groups. For instance, nitration of a 1-aminoisoquinoline (B73089) derivative yielded a mixture of 5- and 8-nitro compounds, which could be separated and further elaborated. nih.gov

| Reaction Type | Position(s) | Reagents/Catalysts | Notes |

| Nitration | C-5 and C-8 | Potassium nitrate, sulfuric acid | Yields a mixture of regioisomers. nih.gov |

| Halogenation | C-5 and C-8 | Halogenating agents | Can be achieved through direct halogenation or from substituted precursors. |

| C-H Functionalization | C-8 (in quinolines) | Rhodium catalysts | Demonstrates high regioselectivity. researchgate.net |

Strategies for Selective Derivatization of the Dichloroisoquinoline Core

The presence of two chlorine atoms on the this compound ring system offers opportunities for selective functionalization, enabling the synthesis of a diverse array of derivatives. The differential reactivity of the chlorine atoms, influenced by their positions on the isoquinoline nucleus, can be exploited to achieve regioselective transformations.

Nucleophilic aromatic substitution (SNAr) reactions are a primary method for derivatizing the dichloroisoquinoline core. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these reactions is often dictated by the electronic nature of the isoquinoline ring and the reaction conditions employed. For instance, in related dichloroisoquinoline systems, selective substitution at one position over another has been achieved by carefully controlling the temperature and choice of nucleophile.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for introducing carbon-carbon bonds at the chlorinated positions. vulcanchem.com These palladium-catalyzed reactions allow for the installation of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from the this compound scaffold. vulcanchem.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. For example, in the synthesis of 1-aryl-3-chloroisoquinolines from 1,3-dichloroisoquinoline (B189448), the use of Pd(PPh₃)₄ as a catalyst exclusively directs the coupling to the 1-position. researchgate.net

Furthermore, visible-light-mediated photocatalysis has emerged as a modern strategy for the regioselective derivatization of halogenated heterocycles. vulcanchem.com This approach can enable C-H activation at specific positions, offering a complementary method to traditional cross-coupling reactions for the synthesis of polysubstituted isoquinolines. vulcanchem.com

Below is a table summarizing various strategies for the derivatization of dichloroisoquinoline cores:

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Functional Group Introduced |

| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides in polar aprotic solvents | 1 and/or 4 | Amino, thioether, alkoxy groups |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 1 (in 1,3-dichloro) | Aryl groups |

| Stille Coupling | Allyltributylstannane, Pd catalyst | 4 (in 4-bromo-7,8-dichloro) | Allyl group |

| Photocatalytic C-H Activation | Visible light, photocatalyst | 4 | Various substituents |

Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways Leading to this compound

The synthesis of dichloroisoquinolines can be achieved through various established methods, each with its own mechanistic pathway. The Pomeranz-Fritsch reaction is a classic method for constructing the isoquinoline ring system. The mechanism involves the acid-catalyzed cyclization of a benzalaminoacetal. The position of substituents on the starting benzaldehyde (B42025) influences the reaction yield, with a meta-chloro substituent on benzaldehyde leading to a 64% yield of 8-chloroisoquinoline (B135129).

Direct chlorination of isoquinoline using reagents like N-chlorosuccinimide (NCS) in concentrated sulfuric acid is another effective method. The mechanism proceeds via electrophilic aromatic substitution, where the isoquinoline ring is first protonated to activate it towards attack by the electrophilic chlorine species generated from NCS.

The Vilsmeier-Haack reaction offers a route to functionalized isoquinolines. This reaction involves the formation of a reactive chloroiminium species from dimethylformamide (DMF) and a chlorinating agent like bis(trichloromethyl) carbonate (BTC). This intermediate then facilitates the cyclization of a suitable precursor to form the isoquinoline core, with concurrent chlorination.

Role of Catalysts and Reagents in Stereochemical and Regiochemical Outcomes

Catalysts and reagents play a critical role in determining the stereochemistry and regiochemistry of reactions involving the dichloroisoquinoline scaffold. In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. Different phosphine (B1218219) ligands can influence the rate of oxidative addition and reductive elimination, thereby affecting the regioselectivity of the coupling. For instance, the use of specific Josiphos ligands in the amination of chloro-heterocycles has been shown to influence the yield of the desired product. mdpi.com

In chemo-enzymatic synthesis, enzymes provide a high degree of stereoselectivity. For example, ketoreductases (KREDs) can be used for the stereoselective reduction of a keto group, leading to the formation of chiral alcohols with high enantiomeric excess. rsc.org Similarly, monoamine oxidases (MAO-N) can be employed for the enantioselective oxidation of tetrahydroisoquinolines. acs.org The substrate specificity and stereopreference of the enzyme are key factors in achieving the desired stereochemical outcome.

The following table highlights the influence of catalysts and reagents on reaction outcomes:

| Reaction | Catalyst/Reagent | Role | Outcome |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Catalyzes C-C bond formation | Regioselective arylation at the 1-position of 1,3-dichloroisoquinoline researchgate.net |

| Amination | Pd(0)/Josiphos Ligands | Catalyzes C-N bond formation | Influences yield and selectivity in the amination of chloro-heterocycles mdpi.com |

| Chemo-enzymatic Reduction | Ketoreductase (KRED) | Biocatalyst for stereoselective reduction | Formation of chiral alcohols with high enantiomeric excess rsc.org |

| Chemo-enzymatic Oxidation | Monoamine Oxidase (MAO-N) | Biocatalyst for enantioselective oxidation | Enantioselective C(1)-allylation of tetrahydroisoquinolines acs.org |

Advanced Synthetic Strategies for Analog Development

The development of novel analogs of this compound is driven by the need for compounds with improved properties. Advanced synthetic strategies are continuously being explored to achieve this goal.

Incorporation of Diverse Functional Groups into the this compound Scaffold

The introduction of diverse functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. numberanalytics.com This can be achieved through various methods, including post-polymerization modification, copolymerization, and end-group functionalization. numberanalytics.com

For small molecules, the strategic use of protecting groups and multi-step synthetic sequences allows for the sequential introduction of different functionalities. For example, after a selective nucleophilic substitution at one of the chlorine positions, the remaining chlorine can be subjected to a different transformation, such as a cross-coupling reaction. This stepwise approach enables the synthesis of highly functionalized and unsymmetrically substituted dichloroisoquinoline derivatives.

The sulfonyl chloride group is another reactive handle that can be introduced onto the isoquinoline ring and subsequently reacted with a variety of nucleophiles to form sulfonamides, sulfonate esters, and thiosulfonates. vulcanchem.com This further expands the range of accessible derivatives.

Chemo-enzymatic Approaches in Isoquinoline Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and stereoselective synthetic routes. nih.govmdpi.com This approach is particularly valuable for the synthesis of chiral isoquinoline alkaloids and their derivatives. nih.govrsc.org

Enzymes such as lipases, esterases, and dehydrogenases can be used for kinetic resolutions, desymmetrizations, and stereoselective reductions or oxidations. rsc.org For instance, a one-pot chemo-enzymatic cascade involving a monoamine oxidase and a metal catalyst has been developed for the enantioselective C(1)-allylation of tetrahydroisoquinolines. acs.org Another example involves the use of a ketoreductase for the bioreduction of a keto group in a cascade process to produce chiral β-hydroxyamides. rsc.org

These chemo-enzymatic strategies offer several advantages, including mild reaction conditions, high stereoselectivity, and the potential for environmentally friendly processes. rsc.orgmdpi.com The integration of biocatalysis into the synthesis of isoquinoline derivatives opens up new avenues for the creation of complex and valuable molecules. nih.gov

Photoredox Catalysis and Electrochemical Synthesis for Isoquinoline Alkaloids

The pursuit of sustainable and efficient chemical transformations has led to the emergence of photoredox catalysis and electrochemical synthesis as powerful tools in modern organic chemistry. Current time information in Bangalore, IN. These methodologies offer green and mild alternatives to traditional synthetic routes for the construction and functionalization of complex molecules, including the isoquinoline alkaloid framework. Current time information in Bangalore, IN. By utilizing visible light or electricity, these techniques can generate highly reactive intermediates under ambient conditions, often avoiding the need for harsh reagents and high temperatures. organic-chemistry.orgchim.it

Photoredox catalysis, driven by visible light, has enabled a wide array of transformations on the isoquinoline core. nih.govnih.gov These reactions often proceed through the generation of radical intermediates, allowing for novel bond formations that are complementary to classical methods. nih.gov The functionalization of C–H bonds, in particular, has become a significant area of research, as it allows for the direct modification of the heterocyclic scaffold without the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

Electrochemical synthesis provides an alternative, oxidant-free method for generating reactive species and driving chemical reactions. chim.itrsc.org By controlling the electrode potential, specific redox events can be initiated with high selectivity, facilitating transformations that might otherwise require stoichiometric chemical oxidants or reductants. chim.itscielo.br This approach is particularly attractive for its high atom economy and reduced waste generation. rsc.org

While specific studies on the direct application of photoredox catalysis and electrochemical synthesis to this compound are not extensively documented, the general principles and methodologies developed for the broader class of isoquinolines and related heterocycles provide a strong foundation for its potential transformations. The electron-withdrawing nature of the chlorine atoms at the C5 and C8 positions of the isoquinoline ring can influence the reactivity and regioselectivity of these reactions. For instance, in related quinoline (B57606) systems, a chloro-substituent at the C5 position has been shown to be beneficial for certain C–H activation steps. beilstein-journals.org

The following sections will detail some of the key photoredox-catalyzed and electrochemical reactions that have been successfully applied to the isoquinoline scaffold and could, in principle, be adapted for the derivatization of this compound.

Representative Photoredox-Catalyzed C–H Functionalization of Isoquinolines

Visible-light-induced photoredox catalysis has been effectively used for the C–H functionalization of isoquinolines, enabling the introduction of various substituents at the C1 position. These reactions typically involve the generation of a radical species that undergoes a Minisci-type addition to the electron-deficient isoquinoline ring.

| Entry | Radical Precursor | Photocatalyst | Additive/Solvent | Product | Yield (%) |

| 1 | Aryldiazonium Salt | Ru(bpy)₃Cl₂ | MeCN | 1-Arylisoquinoline | 70-95 |

| 2 | α-Oxo Acid | fac-Ir(ppy)₃ | K₂HPO₄ / DMSO | 1-Acylisoquinoline | 60-85 |

| 3 | Trifluoroiodomethane | Ru(bpy)₃Cl₂ | Na₂CO₃ / DMF | 1-Trifluoromethylisoquinoline | 55-78 |

| 4 | Aldehyde | Acridinium dye | Air / MeCN | 1-Acylisoquinoline | up to 92 |

Data is compiled from general findings in photoredox catalysis on isoquinolines and does not represent specific experiments on this compound.

One notable example is the direct C–H arylation of the isoquinoline core using aryldiazonium salts. nih.gov In this process, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical. This radical then adds to the protonated isoquinoline ring, and subsequent oxidation and deprotonation yield the 1-arylated isoquinoline. nih.gov Similarly, acyl radicals can be generated from precursors like α-oxo acids or aldehydes, allowing for the C1-acylation of isoquinolines. researchgate.net The introduction of fluorinated groups, such as the trifluoromethyl group, has also been achieved using appropriate radical precursors. nih.gov

Electrochemical Synthesis and Functionalization of Isoquinoline Derivatives

Electrochemical methods offer a powerful platform for the synthesis and modification of isoquinoline structures. These reactions leverage controlled potential electrolysis to achieve transformations such as sulfonylation and the formation of carbon-carbon bonds.

| Entry | Reactants | Electrode | Electrolyte/Solvent | Product Type | Yield (%) |

| 1 | Isoquinoline N-Oxide, Sodium Benzenesulfinate | Carbon/Nickel | NaI / MeCN/H₂O/AcOH | Isoquinoline Sulfone | High |

| 2 | Tetrahydroisoquinoline, Silyl Ketene Acetal | - | - | β-Amino Ester | - |

| 3 | Imine Derivative | Carbon/Magnesium | - / MeCN | Phenylbenzimidoyl Cyanide | - |

Data is compiled from general findings in electrochemical synthesis on isoquinolines and related compounds and does not represent specific experiments on this compound.

A notable application is the electrochemical synthesis of isoquinoline sulfone compounds from isoquinoline N-oxides and sodium benzenesulfinates. chemicalbook.com This method proceeds under metal- and oxidant-free conditions, providing a green route to these valuable derivatives. chemicalbook.com Additionally, electrochemical approaches have been developed for the functionalization of tetrahydroisoquinoline derivatives, demonstrating the versatility of this technique in modifying the isoquinoline core. nih.gov The direct electrochemical cyanation of imine derivatives using acetonitrile as the cyanide source further highlights the innovative C-H functionalization strategies enabled by electrosynthesis. rsc.org

The application of these photoredox and electrochemical methodologies to this compound would likely involve functionalization at the C1 position, which is the most electronically deficient and sterically accessible site on the isoquinoline ring. The electron-withdrawing chlorine atoms are expected to enhance the susceptibility of the heterocycle to nucleophilic radical attack, potentially leading to efficient and selective transformations.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their immediate electronic surroundings within a molecule. In the case of 5,8-Dichloroisoquinoline, the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring system. The precise chemical shifts and coupling patterns are influenced by the positions of the chlorine atoms.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on the analysis of similar compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.5-9.0 | d |

| H-3 | ~7.5-8.0 | d |

| H-4 | ~7.0-7.5 | t |

| H-6 | ~7.8-8.2 | d |

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached chlorine atoms and the nitrogen atom within the isoquinoline (B145761) ring. Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in Carbons directly bonded to chlorine atoms will experience a downfield shift.

For comparison, in 1-(p-tolyl)-3-chloroisoquinoline, the carbon signals appear in a range from δ 21.4 to 161.6 ppm. The carbon attached to the chlorine (C-3) is at δ 144.8 ppm. This indicates that the C-5 and C-8 carbons in this compound would likely have chemical shifts in a similar downfield region.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~130-135 |

| C-4a | ~135-140 |

| C-5 | ~130-135 |

| C-6 | ~125-130 |

| C-7 | ~128-132 |

| C-8 | ~130-135 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would be used to link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular fragments, for example, by showing correlations from H-1 to C-3 and C-8a, and from H-7 to C-5 and C-8a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are in close proximity. This can help to confirm the regiochemistry of the substituents. For instance, a NOESY experiment could show a correlation between H-7 and H-6, confirming their adjacent positions.

While specific 2D NMR data for this compound was not found, the application of these techniques is a standard procedure for the structural elucidation of novel or complex organic molecules.

Prototropic Equilibrium Studies using NMR Spectroscopy

Prototropic tautomerism, the migration of a proton, can occur in heterocyclic systems. In amino-substituted isoquinolines, for example, an amine-imine tautomeric equilibrium has been observed and studied using NMR spectroscopy. mdpi.comresearchgate.netgrafiati.comresearchgate.net This phenomenon is often temperature-dependent, and variable-temperature NMR studies can provide insights into the thermodynamics of the equilibrium. mdpi.comresearchgate.net For this compound itself, which lacks easily tautomerizable groups like hydroxyl or amino groups, significant prototropic equilibrium is not expected under standard conditions. However, in derivatives of this compound where such functional groups are introduced, NMR would be the primary tool to investigate any potential tautomeric forms. For instance, studies on hydroxy- and amino-substituted quinolines and isoquinolines have shown that the position of the tautomeric equilibrium is influenced by substituents and the solvent. researchgate.netchalmers.sethieme-connect.de

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.govneist.res.in This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₉H₅Cl₂N), the exact mass can be calculated. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The molecular ion peak (M⁺) will be accompanied by an M+2 peak with approximately 65% of the intensity of the M⁺ peak, and an M+4 peak with about 10% of the intensity.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₅³⁵Cl₂N | 196.9799 |

| [M+2]⁺ | C₉H₅³⁵Cl³⁷ClN | 198.9769 |

The calculated exact mass for 7,8-Dichloroisoquinoline is 196.979904, which provides a close reference. chemsrc.com

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable molecules or radicals. For this compound, one would expect to see fragments corresponding to the loss of a chlorine atom, followed by the loss of HCN, which is characteristic of nitrogen-containing heterocycles.

Fragmentation Patterns in Elucidating Molecular Structure

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺·) which is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation process is governed by the principles of ion stability, where cleavages that form more stable carbocations or resonance-stabilized ions are favored. slideshare.netuou.ac.in

For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org The presence of two chlorine atoms is a key feature in the mass spectrum, leading to a distinctive isotopic pattern for the molecular ion peak and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a fragment with one chlorine atom will show two peaks (M and M+2) with a 3:1 intensity ratio, and a fragment with two chlorine atoms will show three peaks (M, M+2, M+4) with a 9:6:1 intensity ratio.

Key fragmentation pathways for this compound would likely include:

Loss of a Chlorine Atom: The molecular ion can lose a chlorine radical (·Cl) to form a [M-Cl]⁺ cation.

Sequential Loss of Chlorine: Following the initial loss of one chlorine atom, the resulting fragment can lose the second chlorine atom.

Loss of HCN: A characteristic fragmentation of quinoline (B57606) and isoquinoline rings is the elimination of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring.

Ring Cleavage: Further fragmentation can lead to the cleavage of the bicyclic ring system.

A summary of expected major fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (for ³⁵Cl) | Predicted Fragment Ion | Notes |

| 199 | [C₉H₅Cl₂N]⁺· | Molecular Ion (M⁺·) |

| 164 | [C₉H₅ClN]⁺ | Loss of one chlorine atom ([M-Cl]⁺) |

| 137 | [C₉H₄N]⁺ | Loss of two chlorine atoms and one hydrogen |

| 129 | [C₉H₅N]⁺ | Loss of two chlorine atoms |

| 102 | [C₈H₄]⁺ | Resulting from ring fragmentation after loss of Cl and HCN |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. upc.edu The IR spectrum of this compound provides clear evidence for its aromatic nature and the presence of carbon-chlorine bonds.

The key absorption bands in the IR spectrum of this compound can be assigned to specific vibrational modes, confirming its structural features. upc.edu

Aromatic C-H Stretching: The presence of the aromatic rings (benzene and pyridine) is confirmed by C-H stretching vibrations, which typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond of the isoquinoline core occur in the 1600-1450 cm⁻¹ region. These are characteristic peaks for aromatic heterocyclic systems. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations (wags) in the 900-650 cm⁻¹ region can give information about the substitution pattern on the aromatic rings.

C-Cl Stretching: The presence of the chloro-substituents is confirmed by strong C-Cl stretching absorptions, which are typically found in the 850-550 cm⁻¹ region of the spectrum. The exact position can be influenced by the aromatic nature of the carbon to which the chlorine is attached.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 1610-1580 | Stretching | Aromatic C=C and C=N |

| 1500-1400 | Stretching | Aromatic C=C |

| 850-750 | Stretching | C-Cl |

| 880-800 | Bending (out-of-plane) | Aromatic C-H |

X-ray Crystallography for Solid-State Structure Determination

For complex organic molecules, single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. creative-biostructure.com The process involves growing a suitable single crystal of the compound, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov

While specific crystallographic data for this compound itself is not detailed in the provided context, studies on related substituted quinolinone and isoquinoline derivatives demonstrate the power of this technique. scispace.comscielo.br For instance, the analysis of dichloroisoquinoline derivatives allows for the exact assignment of substituent positions and provides precise measurements of the molecular architecture. vulcanchem.com In research involving derivatives, SC-XRD is used to confirm the outcome of a synthetic route, establish stereochemistry, and provide a basis for computational modeling. scielo.brresearchgate.net

Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes conformational analysis—determining the molecule's preferred shape in the solid state—and mapping the network of intermolecular interactions that hold the crystal together. vulcanchem.com

For a planar aromatic molecule like this compound, intermolecular interactions in the crystalline state are expected to be dominated by non-covalent forces. These can include:

π-π Stacking: The flat, electron-rich surfaces of the isoquinoline rings can stack on top of each other, an interaction that is common in aromatic systems and contributes significantly to crystal packing stability. mdpi.com

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

C-H···N and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen or chlorine atoms of adjacent molecules can also play a role in the supramolecular assembly. scispace.com

Analysis of these interactions, often aided by tools like Hirshfeld surface analysis, provides insight into the forces governing crystal formation and can help explain the material's bulk properties. mdpi.commdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of chemical compounds from reaction mixtures and for the assessment of sample purity. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. torontech.com It is widely used in pharmaceutical and chemical research for purity assessment because of its high resolution, sensitivity, and reproducibility. moravek.comlatamjpharm.org

A typical HPLC method for a compound like this compound would involve a reversed-phase setup. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

General HPLC Procedure:

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent.

Injection: A precise volume of the sample is injected into the HPLC system.

Separation: The sample is transported by the mobile phase through the column. This compound, being relatively nonpolar, will interact with the C18 stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions. Impurities with different polarities will have different retention times, allowing for their separation.

Detection: As the separated components exit the column, they pass through a detector, typically a UV-Vis detector set to a wavelength where the isoquinoline ring absorbs strongly.

Analysis: The output is a chromatogram, a plot of detector response versus time. The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks. Quantitative analysis can be performed by comparing the peak area to a calibration curve generated from standards of known concentration. jasco-global.com

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on polarity. latamjpharm.org |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~220-280 nm | Monitors the eluting compounds based on UV absorbance. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Injection Vol. | 10-20 µL | Precise amount of sample introduced for analysis. |

This method allows for the sensitive detection of impurities and provides a reliable quantitative measure of the compound's purity, often achieving levels of ≥95-99% as required for research applications. vulcanchem.comeurachem.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique indispensable for monitoring the progress of chemical reactions and performing preliminary assessments of compound purity. scientificlabs.co.uklibretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina (B75360), coated on a plate) and a mobile phase (a solvent or solvent mixture). jk-sci.comumich.edu

In the context of synthesizing this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate, a researcher can observe the appearance of a new spot corresponding to the product and the disappearance of the reactant spots. jk-sci.com

The separation is based on polarity; compounds with higher polarity have a stronger affinity for the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. libretexts.orgjk-sci.com The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

General TLC Procedure for Isoquinoline Derivatives:

Plate Preparation: A baseline is drawn with a pencil approximately 1 cm from the bottom of a silica gel TLC plate. umich.edu

Spotting: Using a capillary tube, small spots of the starting material, the reaction mixture, and a "co-spot" (a single spot containing both the starting material and the reaction mixture) are applied to the baseline. jk-sci.com

Development: The plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The solvent moves up the plate via capillary action, separating the components of the spotted mixtures. jk-sci.comumich.edu

Visualization: After development, the plate is removed and dried. Spots are often visualized under a UV lamp (254 nm), as isoquinoline derivatives are typically UV-active. mdpi.comnih.gov Non-UV-active compounds may require chemical staining. jk-sci.com

Analysis: The Rf values of the spots are calculated. A successful reaction is indicated by the appearance of a product spot with a unique Rf value and the diminishing intensity of the reactant spots. libretexts.org The presence of multiple spots in the product lane suggests the presence of impurities.

For isoquinoline derivatives, common solvent systems are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). mdpi.comacs.org The polarity of the mobile phase is adjusted to achieve optimal separation, aiming for an Rf value of approximately 0.3-0.5 for the desired compound to ensure good separation in subsequent column chromatography. jk-sci.com

Table 1: Representative TLC Conditions for Isoquinoline Derivatives

| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

| Dichloroisoquinolines | Silica Gel | Petroleum Ether / Ethyl Acetate (8:1 to 20:1) | UV Light | acs.org |

| Substituted Isoquinolines | Silica Gel GF254 | Dichloromethane / Methanol (95:5) | UV Light (254 nm) | mdpi.com |

| Functionalized Isoquinolines | Silica Gel | Ethyl Acetate / Heptane / Triethylamine (80:15:5) | UV Light | nih.gov |

Column Chromatography for Compound Isolation

Following successful reaction monitoring by TLC, column chromatography is employed for the preparative isolation and purification of the target compound from byproducts and unreacted starting materials. phcogj.comedubirdie.com This technique operates on the same principles of adsorption chromatography as TLC but on a larger scale. nih.gov A glass column is packed with a stationary phase (adsorbent), most commonly silica gel, and the crude reaction mixture is loaded onto the top. edubirdie.comehu.es

An eluent, often the same solvent system optimized during TLC analysis, is passed through the column. umich.edu Components of the mixture travel down the column at different rates based on their affinity for the stationary phase. Less polar compounds typically elute first, followed by more polar compounds as the polarity of the mobile phase is gradually increased (gradient elution). mdpi.com The separated compounds are collected in sequential fractions, which are then analyzed by TLC to identify those containing the pure product.

In the purification of dichloroisoquinoline compounds, flash column chromatography is a frequently used variant that applies pressure to speed up the solvent flow, leading to faster and more efficient separations. acs.orggoogle.com For instance, the purification of 4,8-Dichloroisoquinoline has been documented using flash column chromatography on silica gel with a petroleum ether/ethyl acetate gradient. acs.org

Table 2: Example Column Chromatography Purification Data for Dichloroisoquinolines

| Compound | Stationary Phase | Elution Solvent System | Method | Yield | Reference |

| 4,8-Dichloroisoquinoline | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient: 20:1 to 8:1) | Flash Column Chromatography | 56% | acs.org |

| 4-Chloro-6-methylisoquinoline | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient: 20:1 to 8:1) | Flash Column Chromatography | 81% | acs.org |

| 4-Bromo-5-phenylisoquinoline | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient: 20:1 to 8:1) | Flash Column Chromatography | 59% | acs.org |

The choice of stationary phase can be critical, especially for basic compounds like isoquinolines which may interact strongly with the acidic silanol (B1196071) groups on standard silica gel. In such cases, basic alumina or amine-bonded silica can be used as alternatives to improve recovery and peak shape. researchgate.net After the relevant fractions are combined, the solvent is removed under reduced pressure to yield the purified this compound as a solid or oil, ready for detailed structural elucidation by methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Pharmacological and Biological Activity Research of 5,8 Dichloroisoquinoline Derivatives

Anticancer Research and Cytotoxicity Studies

Derivatives of 5,8-dichloroisoquinoline have demonstrated notable potential as anticancer agents. The core isoquinoline (B145761) structure, particularly when substituted with chlorine atoms, can interact with various biological targets implicated in cancer pathways. smolecule.com These interactions can lead to cytotoxic effects in cancer cells, making these compounds interesting subjects for further investigation in drug discovery. smolecule.com The planar nature of the isoquinoline ring system is a key feature that allows these molecules to function as DNA intercalating agents, a common mechanism for many anticancer drugs.

In vitro Antitumor Evaluation Against Human Cancer Cell Lines

The antitumor potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. For instance, 6,7-dichloroisoquinoline-5,8-dione, a related compound, has been synthesized and its derivatives tested for antiproliferative activities on different cell lines. In many studies, the cytotoxic activity of these compounds is assessed using the MTT assay, which measures cell viability. researchgate.net

Research has shown that the cytotoxic effects of these derivatives can be significant. For example, some aminopyrimido[4,5-c]isoquinolinequinones, which are structurally related to this compound, have shown interesting antitumor activity against human gastric adenocarcinoma (AGS) and human lung cancer cells (SK-MES-1). researchgate.net The nature of the substituent on the isoquinolinequinone ring has been found to be a key determinant of the antitumor activity. researchgate.net

Below is a table summarizing the in vitro antitumor activity of selected isoquinoline derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Aminopyrimido[4,5-c]isoquinolinequinones | AGS (gastric), SK-MES-1 (lung) | Antitumor activity | researchgate.net |

| 6,7-Dichloroisoquinoline-5,8-dione derivatives | Various cell lines | Antiproliferative activities | |

| Tetrahydroisoquinoline derivatives | HCT116, MDA-MB-231, HepG2, A375 | Good inhibitory activities | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1, Hep3B | Cytotoxicity | nih.gov |

| Phosphonium vindoline (B23647) derivatives | NCI60 human tumor cell lines | Low micromolar growth inhibition | mdpi.com |

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular and molecular level. These mechanisms often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Several studies have indicated that isoquinoline derivatives can exert their anticancer effects by inducing cell cycle arrest, a process that halts cell division. bham.ac.uk Flow cytometry analysis is a common technique used to investigate the effects of these compounds on the cell cycle. bham.ac.uk For example, certain metal complexes with ligands derived from isoquinoline have been shown to induce G2/M phase cell cycle arrest in human ovarian carcinoma cells (A2780). bham.ac.uk Some derivatives of 6,7-dichloroisoquinoline-5,8-dione were found to potentially arrest the cell cycle at both the G1 and G2 phases. Similarly, other novel tetracyclic azaphenothiazines containing a quinoline (B57606) ring have been observed to induce cell cycle arrest at the S phase. mdpi.com

In addition to cell cycle arrest, this compound derivatives can trigger programmed cell death pathways, namely apoptosis and autophagy. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Some quinoline-based compounds have been shown to induce apoptosis in cancer cells. mdpi.com

Autophagy is a cellular process involving the degradation of a cell's own components. While it can have a pro-survival role, it can also lead to cell death. Some novel compounds have been shown to induce both apoptosis and autophagic cell death in cancer cells. nih.gov For instance, certain quinolin-8-yl-nicotinamide derivatives have been found to increase the expression of genes implicated in autophagy, such as WIPI1, GABARAPL1, and MAP1LC3B. nih.gov

Enzyme inhibition is another important mechanism through which this compound derivatives can exert their anticancer effects. Thymidylate synthase (TS) is a critical enzyme involved in the synthesis of dTMP, a necessary precursor for DNA replication. wikipedia.org Inhibition of TS can lead to cell death. wikipedia.org Some quinazoline-based folate analogues have been shown to be potent inhibitors of TS, especially after they are converted to their polyglutamate derivatives within the cell. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) is another enzyme that has been identified as a target for quinoline-based compounds. nih.gov The 5,8-quinolinedione (B78156) moiety has been shown to be crucial for the interaction with NQO1. nih.gov Molecular docking studies have been used to investigate the binding interactions between alkynyloxy derivatives of 5,8-quinolinedione and the NQO1 protein. nih.gov

The ability of this compound derivatives to bind to nucleic acids, such as DNA, is a significant aspect of their mechanism of action. bham.ac.uk The planar aromatic structure of the isoquinoline ring facilitates intercalation into the DNA double helix, a process that can interfere with DNA replication and transcription, ultimately leading to cell death. Specifically, the isoquinoline moiety can form stacking interactions with the G-quartets of G-quadruplex DNA.

Furthermore, these compounds can also bind to various proteins, thereby modulating their function. mdpi.com The interaction with proteins can be non-covalent, involving forces such as hydrogen bonding and hydrophobic interactions. mdpi.com The binding affinity of these derivatives to nucleic acids and proteins can be fine-tuned through synthetic modifications of the parent molecule. bioorganic-chemistry.com

Modulation of Signaling Pathways (e.g., Wnt, β-catenin)

The Wnt/β-catenin signaling pathway is crucial for numerous cellular processes, including proliferation and differentiation, and its dysregulation is a hallmark of many cancers. mdpi.combiorxiv.org This pathway's core component is β-catenin, which, in the absence of a Wnt signal, is targeted for degradation by a destruction complex. nih.gov Upon Wnt activation, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. biorxiv.orgnih.gov

Certain natural isoquinoline alkaloids have been identified as modulators of this pathway. Berberine (B55584), a well-studied isoquinoline alkaloid, has been shown to influence Wnt/β-catenin signaling. nih.govxiahepublishing.com Its anticancer effects are partly attributed to its ability to modulate this cascade, alongside other mechanisms like inducing oxidative stress and cell cycle arrest. xiahepublishing.com Specifically, berberine can promote the osteogenic differentiation of bone mesenchymal stem cells by causing an accumulation of nuclear β-catenin and inhibiting the Wnt antagonist DKK1. nih.gov While direct studies on this compound's effect on this pathway are not prevalent, the activity of related isoquinoline compounds like berberine suggests that the isoquinoline scaffold is a viable backbone for designing modulators of the Wnt/β-catenin pathway. nih.govxiahepublishing.com

Structure-Activity Relationships (SAR) in Anticancer Agents

The development of potent anticancer agents from the isoquinoline scaffold heavily relies on understanding their structure-activity relationships (SAR). The therapeutic efficacy of these compounds can be significantly altered by modifying their chemical structure, which affects their interaction with biological targets.

Influence of Substituents at C-5 and C-8 on Cytotoxicity

The positions C-5 and C-8 on the isoquinoline ring are critical for determining the cytotoxic potential of its derivatives. Research on isoquinoline-5,8-diones has shown that substitutions at these positions significantly influence their anticancer activity. The introduction of electron-withdrawing groups, such as halogens, at the C-6 or C-7 positions, which are adjacent to the C-5 and C-8 carbonyls, has been found to enhance cytotoxicity. This suggests that the electronic properties of the quinone ring system, which includes the C-5 and C-8 positions, are pivotal for the molecule's biological action.

Impact of Different Chemical Moieties on Efficacy and Selectivity

The efficacy and selectivity of isoquinoline-based anticancer agents are profoundly influenced by the various chemical moieties attached to the core structure. For instance, indenoisoquinoline derivatives, which are potent topoisomerase I inhibitors, demonstrate how different substituents can modulate activity. aacrjournals.org Aromatic ring substitutions with groups like 2,3-dimethoxy-8,9-methylenedioxy or 3-nitro have been shown to exert strong effects on both antiproliferative and topoisomerase I inhibitory activities. aacrjournals.org

Furthermore, the addition of carbohydrate moieties to the indenoisoquinoline system has been explored to create novel and potent inhibitors. aacrjournals.org Studies have revealed that while the length of the carbohydrate side chain correlates with antiproliferative activity, the impact of its stereochemistry is less defined. aacrjournals.org In some cases, isoquinoline derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells, a significant advantage in clinical settings. aacrjournals.org

Preclinical In vivo Studies (if applicable to isoquinoline derivatives)

The therapeutic potential of isoquinoline derivatives observed in vitro has been validated in several preclinical in vivo studies. These studies are crucial for assessing the efficacy and safety of new compounds before they can be considered for human trials. nih.gov

For example, various isoquinoline alkaloids have shown significant anticancer effects in animal models. xiahepublishing.com Berberine has been demonstrated to inhibit tumor growth in various cancers in animal studies. xiahepublishing.com In one study, two novel isoquinoline derivatives, B01002 and C26001, were evaluated in a nude mouse xenograft model for ovarian cancer. nih.gov Both compounds significantly inhibited tumor growth, with tumor growth inhibition rates of 99.53% for B01002 and 84.23% for C26001. nih.gov These compounds were found to induce apoptosis and inhibit tumor cell proliferation in vivo, confirming their anticancer potential. nih.gov Similarly, gold(III) complexes with isoquinoline derivative ligands have also shown effective tumor growth inhibition in xenograft models, with better safety profiles compared to cisplatin. researchgate.net These in vivo results underscore the promise of isoquinoline-based compounds as candidates for further clinical development. nih.govresearchgate.net

Antimicrobial Activity Research

In addition to their anticancer properties, derivatives of this compound and related isoquinoline structures have been investigated for their antimicrobial activities. The isoquinoline moiety is present in several natural and synthetic compounds with known antibacterial and antifungal effects.

Antibacterial Activity Against Gram-positive and Gram-negative Strains

Research has shown that isoquinoline-5,8-dione (B3342986) derivatives possess notable antibacterial properties. Some of these compounds have demonstrated selective and potent activity against Gram-negative bacteria, which are often challenging to treat due to their protective outer membrane. rsc.org

A study on 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates found that certain derivatives exhibited significant activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 1.0 to 2.0 μg/mL. rsc.org In contrast, many of these same compounds showed high MIC values against Gram-positive strains, indicating a selective mechanism of action. rsc.org Another class of alkynyl isoquinolines demonstrated strong bactericidal activity against a wide range of Gram-positive bacteria, including drug-resistant strains like MRSA, with MIC values typically between 4 and 16 µg/mL. mdpi.com

The table below summarizes the antibacterial activity of selected isoquinoline derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| 7-arylamino-isoquinoline-5,8-dione (9c) | E. coli ATCC 25922 | Negative | 1.0 | rsc.org |

| 7-arylamino-isoquinoline-5,8-dione (9d) | E. coli ATCC 25922 | Negative | 1.0 | rsc.org |

| 7-arylamino-isoquinoline-5,8-dione (9c) | P. aeruginosa ATCC 27853 | Negative | 2.0 | rsc.org |

| 7-arylamino-isoquinoline-5,8-dione (9d) | P. aeruginosa ATCC 27853 | Negative | 2.0 | rsc.org |

| Alkynyl Isoquinoline (HSN584) | MRSA | Positive | 4.0 | mdpi.com |

| Alkynyl Isoquinoline (HSN739) | MRSA | Positive | 4.0 | mdpi.com |

| Alkynyl Isoquinoline (HSN584) | L. monocytogenes | Positive | 4.0 | mdpi.com |

| Alkynyl Isoquinoline (HSN739) | L. monocytogenes | Positive | 8.0 | mdpi.com |

| Alkynyl Isoquinoline (HSN584) | E. faecalis | Positive | 8.0 | mdpi.com |

| Alkynyl Isoquinoline (HSN739) | E. faecalis | Positive | 16.0 | mdpi.com |

Antifungal Activity Against Pathogenic Fungijlu.edu.cnnih.govresearchgate.netresearchgate.netekb.egnih.gov

Derivatives of the isoquinoline and quinoline core structure have demonstrated significant potential as antifungal agents. mdpi.com Research into heterocyclic quinone compounds, including isoquinoline-5,8-dione derivatives, has highlighted their activity against pathogenic fungi. researchgate.net While direct studies on this compound are specific, the broader class of chlorinated and substituted isoquinoline-diones provides insight into their potential antifungal efficacy.

Novel 3-aryl-isoquinoline derivatives have shown excellent antifungal activity in vitro. researchgate.net For instance, certain derivatives exhibited potent effects against Alternaria solani, Alternaria alternata, and Physalospora piricola. researchgate.net Similarly, pyrazino[2,1-a]isoquinoline compounds have been synthesized and evaluated, with many showing strong antifungal activities, in some cases more potent than the control drug fluconazole (B54011) against tested fungi like Candida albicans and Aspergillus fumigatus. nih.gov

Studies on 6,7-dichloroisoquinoline-5,8-dione, a positional isomer of the 5,8-dichloro- counterpart, show it serves as a precursor for triazolo-isoquinoline-diones, which are designed to possess novel biological profiles. jst.go.jp Furthermore, various isoquinoline derivatives have been designed by incorporating fragments like diphenyl ether, leading to high inhibition rates against plant pathogenic fungi such as Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn The antifungal potential of 8-hydroxyquinoline (B1678124) derivatives has also been confirmed, with specific sulfonamides showing low toxicity and a protective effect against Candida albicans infections in vivo. nih.gov

Table 1: Antifungal Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Pathogenic Fungi | Activity Highlights | Reference |

|---|---|---|---|

| 3-Aryl-isoquinoline derivatives | Alternaria solani, Alternaria alternata, Physalospora piricola | Showed medium to excellent antifungal activity in vitro at 50 mg/L. Compound 9f was particularly effective. | researchgate.net |

| Pyrazino[2,1-a]isoquinolin derivatives | Candida albicans, Aspergillus fumigatus | Exhibited stronger antifungal activities than lead compounds; compound 11b was more potent than fluconazole against four of five tested fungi. | nih.gov |

| Isoquinoline derivatives with diphenyl ether fragment | Physalospora piricola, Rhizotonia cerealis, Fusarium graminearum | Inhibition rates as high as 93.0% at 50 mg/L, comparable to Chlorothalonil. | jlu.edu.cn |

| 2-(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)substituted phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | Aspergillus niger, Candida albicans | Compounds 6f and 6i showed activity comparable to the standard drug Voriconazole. | researchgate.net |

| 8-Hydroxyquinoline-5-sulfonamides | Candida albicans | Compounds PH151 and PH153 showed low toxicity and significant protective effects in vivo. | nih.gov |

Mechanisms of Antimicrobial Actionresearchgate.netbenchchem.com

The antimicrobial action of isoquinoline and quinoline derivatives is attributed to several mechanisms. One proposed mechanism for dichloroisoquinoline compounds involves the inhibition of specific enzymes or direct interaction with DNA, leading to antimicrobial effects.

For quinone-based heterocyclic compounds, such as 5,8-quinolinedione derivatives, the mechanism is often linked to the disruption of mitochondrial function. researchgate.net These compounds can inhibit the cytochrome bc1 complex, effectively blocking the mitochondrial electron transport chain in fungi like Saccharomyces cerevisiae. researchgate.net Another mechanism of action for quinoline derivatives, specifically 8-hydroxyquinoline, is the chelation of essential metal ions like Mn²⁺, Zn²⁺, and Cu²⁺, which disrupts the metal homeostasis within bacterial cells. mdpi.com The complexation of 8-hydroxyquinoline with iron can lead to a dual antimicrobial effect, combining the bactericidal properties of iron with the metal-chelating action of the quinoline ligand. mdpi.com

SAR for Antimicrobial Agentsresearchgate.netjst.go.jp

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of isoquinoline derivatives. For heterocyclic quinonoid compounds, the number of rings, the position of heteroatoms, and the nature of various substituents are significant factors influencing biological activity. jst.go.jp

Key SAR findings for related quinoline and phthalazine-dione antifungal agents include:

The Quinone Moiety : The quinone structure within phthalazine-5,8-diones is considered essential for their antifungal activity, as non-quinonoid analogues often lose their potency. researchgate.net

Aryl Substituents : 6-arylamino-phthalazine-5,8-diones generally exhibit more potent antifungal activity than 6,7-bis(arylthio)phthalazine-5,8-diones. researchgate.net The substituents on the 6-arylamino and 6,7-bis(arylthio) groups can partially contribute to the biological potency. researchgate.net

Halogenation : The presence and position of halogen atoms can be critical. For instance, in one study on phthalazine-diones, the 7-chloro moiety was not deemed an important factor for antifungal activity. researchgate.net However, in another study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, the introduction of iodine, chlorine, or bromine at specific positions was found to be crucial for good antifungal activity. nih.gov

Other Biological Activities (e.g., Antimalarial, Anti-inflammatory)ekb.egmdpi.comnih.gov